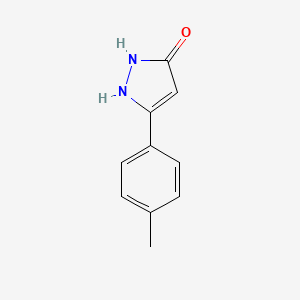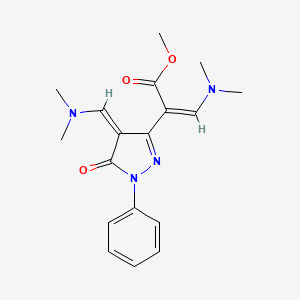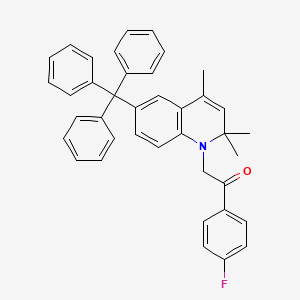![molecular formula C22H23ClN4O2S B14962030 N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B14962030.png)
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions:
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiazole derivative with 2-methoxyphenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Wirkmechanismus
The mechanism of action of N1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C22H23ClN4O2S |
|---|---|
Molekulargewicht |
443.0 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23ClN4O2S/c1-29-20-5-3-2-4-19(20)27-12-10-26(11-13-27)14-21(28)25-22-24-18(15-30-22)16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
InChI-Schlüssel |
WLWHFTKGULZEMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B14961948.png)
![N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961955.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14961966.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961969.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14961973.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961974.png)
![1-(2-methoxyethyl)-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B14961980.png)
![(2Z)-N-(2-chlorophenyl)-4-hydroxy-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14961992.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962001.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B14962026.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14962036.png)
